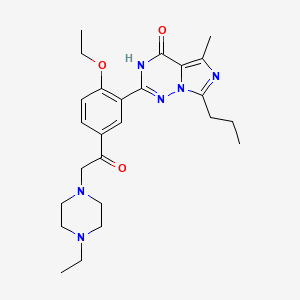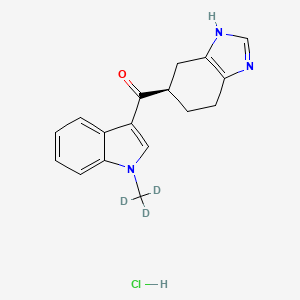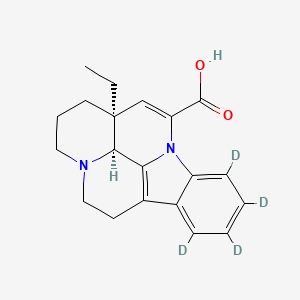
1-(1,3-Butadien-2-Yl)-4-Fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Butadien-2-Yl)-4-Fluorobenzene is an organic compound characterized by the presence of a butadiene group and a fluorobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene can be synthesized through various methods. One common approach involves the reaction of propargylic esters with vinylazides in the presence of a gold catalyst. This reaction leads to the formation of buta-1,3-dien-2-yl esters, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of organometallic reagents, such as aryllithium or Grignard reagents, is common in these processes. These reagents facilitate the formation of the butadiene moiety and its subsequent attachment to the fluorobenzene ring .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(1,3-Butadien-2-Yl)-4-Fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene involves its ability to participate in various chemical reactions due to the presence of the butadiene group. This group can undergo Diels-Alder reactions, forming cyclohexene derivatives. The fluorobenzene moiety can engage in electrophilic aromatic substitution reactions, allowing for further functionalization. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
1-(Buta-1,3-dien-2-yl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-(Buta-1,3-dien-2-yl)-4-methoxybenzene:
Uniqueness: 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene is unique due to the presence of both the butadiene and fluorobenzene moieties. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. Its ability to undergo diverse reactions and form complex structures sets it apart from similar compounds .
Propiedades
Número CAS |
128233-08-9 |
|---|---|
Fórmula molecular |
C10H9F |
Peso molecular |
148.18 |
Nombre IUPAC |
1-buta-1,3-dien-2-yl-4-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-3-8(2)9-4-6-10(11)7-5-9/h3-7H,1-2H2 |
Clave InChI |
OFSQPNNECWGYHQ-UHFFFAOYSA-N |
SMILES |
C=CC(=C)C1=CC=C(C=C1)F |
Sinónimos |
Benzene, 1-fluoro-4-(1-methylene-2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)





![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)


